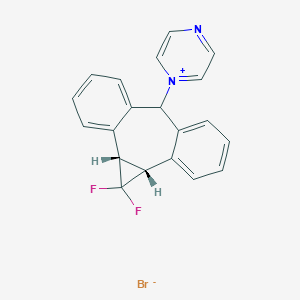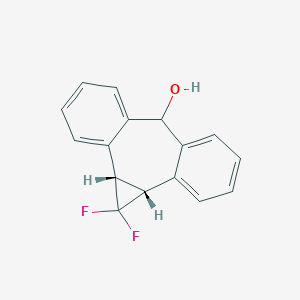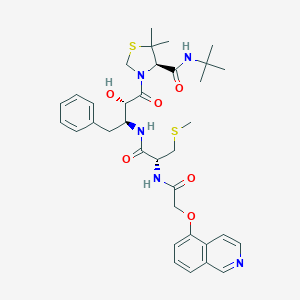
Kynostatin 227
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kynostatin 227 is a chemical compound that has been extensively studied for its potential in scientific research. It is a member of the kynurenine family of compounds, which are known to have a wide range of biological activities. Kynostatin 227 has been found to have significant effects on various biochemical and physiological processes, making it a promising tool for researchers in a variety of fields.
Wirkmechanismus
Kynostatin 227 acts by inhibiting the enzyme kynurenine aminotransferase, which is involved in the conversion of kynurenine to kynurenic acid. This leads to an accumulation of kynurenine, which can then be converted into other metabolites with a variety of biological activities. The exact mechanism of action of kynostatin 227 is still being studied, but it is believed to involve modulation of the kynurenine pathway and its associated signaling pathways.
Biochemische Und Physiologische Effekte
Kynostatin 227 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the immune system, with potential applications in the treatment of autoimmune diseases and cancer. It also has neuroprotective effects, and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Kynostatin 227 has also been found to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Kynostatin 227 has several advantages as a tool for scientific research. It is a relatively stable compound, and can be easily synthesized using a variety of methods. It also has a well-characterized mechanism of action, making it a useful tool for studying the kynurenine pathway and its associated signaling pathways. However, there are also limitations to its use. Kynostatin 227 can be toxic at high doses, and its effects can be difficult to interpret in complex biological systems.
Zukünftige Richtungen
There are many potential future directions for research on kynostatin 227. One area of interest is the development of more potent and selective inhibitors of kynurenine aminotransferase, which could lead to the development of new treatments for a variety of diseases. Another area of interest is the study of the effects of kynostatin 227 on the gut microbiome, which has been shown to play an important role in a variety of physiological processes. Additionally, further research is needed to fully understand the complex interactions between kynostatin 227 and the kynurenine pathway, and to identify new targets for therapeutic intervention.
Synthesemethoden
Kynostatin 227 can be synthesized using a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the use of tryptophan as a starting material, which is then converted into kynurenine using the enzyme tryptophan 2,3-dioxygenase. Kynurenine is then further modified using chemical reactions to produce kynostatin 227.
Wissenschaftliche Forschungsanwendungen
Kynostatin 227 has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the kynurenine pathway, which is involved in a variety of physiological processes including immune regulation, neurotransmitter synthesis, and energy metabolism. Kynostatin 227 has also been studied for its potential as an anti-inflammatory agent, and as a modulator of the immune system.
Eigenschaften
CAS-Nummer |
147384-69-8 |
|---|---|
Produktname |
Kynostatin 227 |
Molekularformel |
C35H45N5O6S2 |
Molekulargewicht |
695.9 g/mol |
IUPAC-Name |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |
InChI-Schlüssel |
AHWCYDXQIXZVRK-RPQLRNILSA-N |
Isomerische SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
Kanonische SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
Andere CAS-Nummern |
147384-69-8 |
Synonyme |
KNI-227 kynostatin 227 kynostatin-227 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



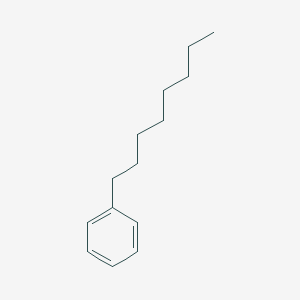
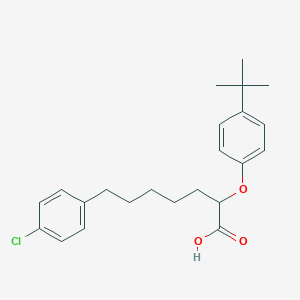
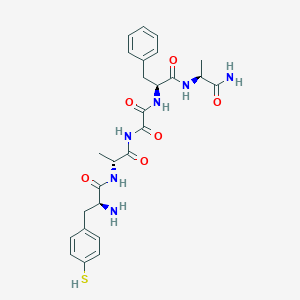
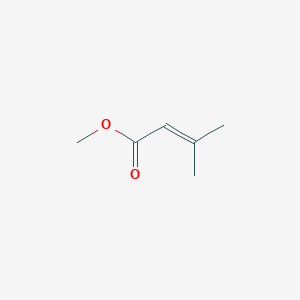
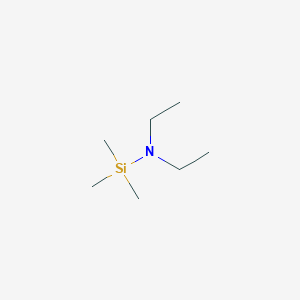
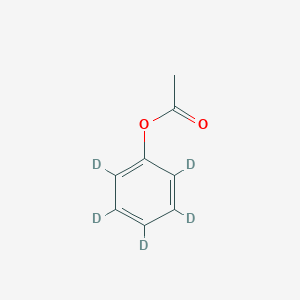
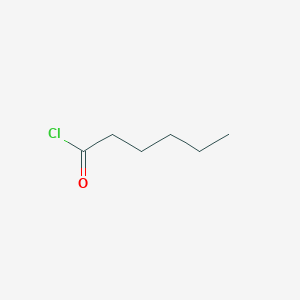
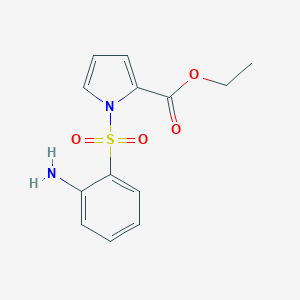

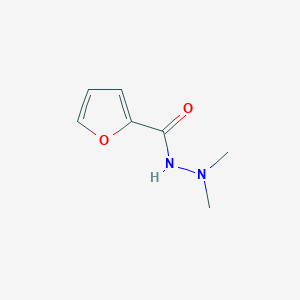
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
